molecular formula C7H4F2N2O B13030137 5-(Difluoromethoxy)nicotinonitrile

5-(Difluoromethoxy)nicotinonitrile

Cat. No.: B13030137
M. Wt: 170.12 g/mol
InChI Key: MAUCWOIEVPZFLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)nicotinonitrile typically involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate through a three-component Dimroth reaction . This method provides a convenient route to obtain nicotinonitrile derivatives in fair to good yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields, lower costs, and minimal pollution. For example, the preparation of related compounds such as 5-difluoromethoxy-2-mercapto-1H-benzimidazole involves steps like etherification, nitrification, hydrolysis, reduction, and redox .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or hydrazine hydrate.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is known that nicotinonitrile derivatives can interact with various enzymes and receptors, influencing biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-(Difluoromethoxy)nicotinonitrile is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its difluoromethoxy group and nitrile functionality make it a valuable compound for various applications, distinguishing it from other nicotinonitrile derivatives .

Properties

Molecular Formula

C7H4F2N2O

Molecular Weight

170.12 g/mol

IUPAC Name

5-(difluoromethoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C7H4F2N2O/c8-7(9)12-6-1-5(2-10)3-11-4-6/h1,3-4,7H

InChI Key

MAUCWOIEVPZFLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1OC(F)F)C#N

Origin of Product

United States

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